(4-Methylpyridin-2-yl)methyl acetate
Overview
Description
(4-Methylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-2-yl)methyl acetate can be achieved through several methods. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki cross-coupling reactions. These reactions are optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming (4-Methylpyridin-2-yl)acetic acid.
Reduction: The compound can be reduced to form (4-Methylpyridin-2-yl)methanol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., HCl, HBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: (4-Methylpyridin-2-yl)acetic acid.
Reduction: (4-Methylpyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives, depending on the reagent used.
Scientific Research Applications
(4-Methylpyridin-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpyridin-2-yl)methyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylpyridin-2-yl)acetate: A closely related compound with similar chemical properties.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another derivative with potential biological activities.
Uniqueness
(4-Methylpyridin-2-yl)methyl acetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOSGALGZOYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601258 | |
Record name | (4-Methylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55485-91-1 | |
Record name | (4-Methylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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